molecular formula C12H17N3O B11883933 2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)-N-methylacetamide

2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)-N-methylacetamide

Cat. No.: B11883933
M. Wt: 219.28 g/mol
InChI Key: RQWGJBSXBCJAGE-UHFFFAOYSA-N
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Description

2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Biological Activity

2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)-N-methylacetamide (CAS No. 1248163-12-3) is a compound that has garnered interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C₁₂H₁₇N₃O
  • Molecular Weight: 219.28 g/mol
  • IUPAC Name: this compound

1. Neuroprotective Effects

Research indicates that compounds with a similar structure to this compound may exhibit neuroprotective properties. For instance, studies involving derivatives of 3,4-dihydroquinolinone have shown significant inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in the treatment of Alzheimer's disease (AD) .

Table 1: Inhibition Potency of Related Compounds

CompoundAChE IC50 (µM)MAO-B IC50 (µM)MAO-A IC50 (µM)
Compound 3e0.282.810.91
Compound A0.340.911.25

This table illustrates the potency of related compounds, suggesting that similar derivatives could also exhibit significant inhibitory effects.

2. Antioxidant Activity

Antioxidant properties are essential in mitigating oxidative stress associated with neurodegenerative diseases. A study evaluating peptide-dihydroquinolinone conjugates found varying degrees of antioxidant activity using the DPPH radical scavenging method . While these compounds demonstrated some activity, they were less effective than standard antioxidants like α-tocopherol.

3. Cytotoxicity Studies

Cytotoxicity assays on various cell lines have shown that some derivatives of dihydroquinolinones possess selective cytotoxic effects against cancer cell lines while being less toxic to normal cells . For example, one derivative exhibited an IC50 value of approximately 26.87 µg/ml against A549 lung cancer cells.

Case Study: Alzheimer’s Disease Treatment

In a recent study focused on developing multi-targeted agents for Alzheimer's disease, a series of compounds were synthesized based on the quinolinone scaffold . The most promising candidate demonstrated significant inhibition of both AChE and MAO-B, alongside favorable pharmacokinetic properties such as the ability to cross the blood-brain barrier (BBB).

Case Study: Antitumor Activity

Another investigation highlighted the antitumor potential of related compounds in inhibiting RET kinase activity, showing moderate to high potency in ELISA-based assays . This suggests a broader therapeutic application for quinoline derivatives beyond neuroprotection.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

2-(5-amino-3,4-dihydro-2H-quinolin-1-yl)-N-methylacetamide

InChI

InChI=1S/C12H17N3O/c1-14-12(16)8-15-7-3-4-9-10(13)5-2-6-11(9)15/h2,5-6H,3-4,7-8,13H2,1H3,(H,14,16)

InChI Key

RQWGJBSXBCJAGE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1CCCC2=C(C=CC=C21)N

Origin of Product

United States

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